molecular formula C22H24N2O8 B048784 Tetraethyl [4,4'-bipyridine]-2,2',6,6'-tetracarboxylate CAS No. 124558-63-0

Tetraethyl [4,4'-bipyridine]-2,2',6,6'-tetracarboxylate

Cat. No.: B048784
CAS No.: 124558-63-0
M. Wt: 444.4 g/mol
InChI Key: XHQBAPNEONISLS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Diethyl 4-[2,6-bis(ethoxycarbonyl)pyridin-4-yl]pyridine-2,6-dicarboxylate involves several steps. One common method includes the reaction of 2,6-dimethylpyridine with ethyl chloroformate in the presence of a base to form the corresponding ethyl ester. This intermediate is then subjected to further reactions to introduce the ethoxycarbonyl groups at the 4-positions of the pyridine rings . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, including controlled temperatures and the use of catalysts to facilitate the esterification process .

Chemical Reactions Analysis

Diethyl 4-[2,6-bis(ethoxycarbonyl)pyridin-4-yl]pyridine-2,6-dicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Diethyl 4-[2,6-bis(ethoxycarbonyl)pyridin-4-yl]pyridine-2,6-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl 4-[2,6-bis(ethoxycarbonyl)pyridin-4-yl]pyridine-2,6-dicarboxylate involves its interaction with molecular targets through its ester and pyridine groups. These interactions can lead to the formation of coordination complexes with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives used .

Biological Activity

Tetraethyl [4,4'-bipyridine]-2,2',6,6'-tetracarboxylate (TEB) is a synthetic compound known for its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications based on the available literature.

  • Molecular Formula : C22H24N2O8
  • Molecular Weight : 388.33 g/mol
  • CAS Number : 124558-63-0

TEB exhibits various biological activities primarily through its interaction with cellular receptors and enzymes. The compound's bipyridine structure allows it to participate in electron transfer processes, which can influence cellular signaling pathways.

  • Antioxidant Activity : TEB has been shown to scavenge free radicals and reduce oxidative stress in cells, which is crucial for protecting against cellular damage and inflammation.
  • Anticancer Properties : In vitro studies demonstrate that TEB can induce apoptosis in cancer cell lines by activating caspase pathways. For instance, it has shown selective cytotoxicity against A375 (human melanoma) with an IC50 of 5.7 μM, indicating its potential as an anticancer agent .
  • Neuroprotective Effects : TEB may modulate neurotransmitter systems, particularly through interactions with metabotropic glutamate receptors (mGluRs), potentially offering therapeutic benefits in neurodegenerative diseases .

Cytotoxicity Studies

The cytotoxic effects of TEB have been evaluated using various human cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell LineIC50 (μM)Reference
A375 (melanoma)5.7
HUVEC (endothelial)1.4 - 6.2
K562 (leukemia)25.1
A549 (lung adenocarcinoma)<10

Antioxidant Activity

TEB's antioxidant capacity was assessed through various assays measuring its ability to scavenge free radicals. These results indicate that TEB effectively reduces oxidative stress markers in treated cells.

Case Studies

  • Neuroprotective Activity : A study examining the effects of TEB on neuronal cells demonstrated a significant reduction in apoptosis markers when exposed to oxidative stressors. This suggests that TEB may protect neurons from damage associated with neurodegenerative diseases .
  • Anticancer Efficacy : In a comparative study of several compounds, TEB exhibited superior cytotoxicity against melanoma cells compared to standard chemotherapeutic agents, highlighting its potential as a novel anticancer drug .

Properties

IUPAC Name

diethyl 4-[2,6-bis(ethoxycarbonyl)pyridin-4-yl]pyridine-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O8/c1-5-29-19(25)15-9-13(10-16(23-15)20(26)30-6-2)14-11-17(21(27)31-7-3)24-18(12-14)22(28)32-8-4/h9-12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQBAPNEONISLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)C2=CC(=NC(=C2)C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376227
Record name Tetraethyl [4,4'-bipyridine]-2,2',6,6'-tetracarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124558-63-0
Record name 2,2′,6,6′-Tetraethyl [4,4′-bipyridine]-2,2′,6,6′-tetracarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124558-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetraethyl [4,4'-bipyridine]-2,2',6,6'-tetracarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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